molecular formula C21H20F3N3O4S B2500527 1-(4-Methoxybenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine CAS No. 924568-34-3

1-(4-Methoxybenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine

Cat. No.: B2500527
CAS No.: 924568-34-3
M. Wt: 467.46
InChI Key: MXYBBMJXJLKKOF-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is a complex organic compound that features a piperidine ring substituted with a methoxybenzenesulfonyl group and an oxadiazole ring bearing a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(4-Methoxybenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    4-(Trifluoromethyl)benzenesulfonyl chloride: Another sulfonyl chloride with similar reactivity.

    Piperidine derivatives: Various piperidine-based compounds with different substituents.

Uniqueness

1-(4-Methoxybenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is unique due to its combination of a piperidine ring, an oxadiazole ring, and the presence of both methoxy and trifluoromethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O4S/c1-30-17-6-8-18(9-7-17)32(28,29)27-12-10-15(11-13-27)20-25-19(26-31-20)14-2-4-16(5-3-14)21(22,23)24/h2-9,15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYBBMJXJLKKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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